
The Anabolic Potential of 5-Methyl-7-
Methoxyisoflavone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Methyl-7-methoxyisoflavone

Cat. No.: B191856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Methyl-7-methoxyisoflavone, a synthetic derivative of naturally occurring isoflavones, has

been marketed as a non-steroidal anabolic agent purported to enhance lean muscle mass,

strength, and recovery while reducing body fat and cortisol levels. This technical guide provides

an in-depth analysis of the available scientific evidence regarding its anabolic potential. It

summarizes quantitative data from key studies, details experimental methodologies, and

presents hypothesized signaling pathways to offer a comprehensive resource for the scientific

community. Despite anecdotal claims and early animal studies suggesting anabolic effects,

robust, peer-reviewed human clinical trials have largely failed to substantiate these claims,

revealing a significant discrepancy between marketing and scientific validation.

Introduction
5-Methyl-7-methoxyisoflavone, also known as methoxyisoflavone, is a flavonoid that was

initially investigated for its potential anabolic properties without the androgenic side effects

associated with traditional anabolic steroids.[1][2] It is structurally similar to isoflavones found in

soybeans, such as genistein and daidzein.[3] Marketed heavily in the sports nutrition industry,

its proposed benefits include increased protein synthesis, enhanced nitrogen retention, and a

favorable nutrient partitioning effect, directing nutrients towards muscle tissue and away from

adipose tissue.[4][5][6][7]
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Purported Mechanisms of Action
The proposed anabolic effects of methoxyisoflavone are attributed to several mechanisms,

although these are not well-substantiated by rigorous scientific evidence. The primary claims

include:

Increased Protein Synthesis and Nitrogen Retention: Methoxyisoflavone is suggested to

promote an anabolic state by increasing the rate of protein synthesis and enhancing nitrogen

retention within muscle cells.[3][4]

Cortisol Suppression: A significant claim is its ability to lower cortisol levels, a catabolic

hormone that can lead to muscle breakdown.[3][6][8]

Nutrient Partitioning: It is hypothesized to improve the body's ability to shuttle nutrients,

particularly amino acids and glucose, into muscle cells for growth and repair.[4]

Aromatase Inhibition: Some sources suggest it may act as an aromatase inhibitor, preventing

the conversion of testosterone to estrogen, though this is not a primary proposed mechanism

for its anabolic effects.[9]

Preclinical and Clinical Evidence
The evidence for the anabolic potential of methoxyisoflavone is mixed, with early animal

studies and unpublished human trials showing positive effects, while more rigorous, peer-

reviewed human studies have not supported these claims.

Animal and Early Studies
Initial interest in methoxyisoflavone was sparked by studies in livestock, where it was reported

to increase body weight by up to 10 percent.[3] A U.S. patent from the 1970s also described

animal research suggesting muscle-building and bone-building properties without androgenic

or estrogenic side effects.[4] One unpublished study involving 14 students reportedly showed

that the group receiving 800 mg of methoxyisoflavone daily for eight weeks gained 3.4 kg of

body weight, suggested to be lean mass, compared to the placebo group which gained 1 kg of

fat.[3] However, the lack of peer review and methodological details make it difficult to draw firm

conclusions from this study.
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Human Clinical Trials
The most comprehensive and frequently cited human study on methoxyisoflavone was

conducted by Wilborn et al. (2006). This double-blind, placebo-controlled trial investigated the

effects of methoxyisoflavone supplementation on resistance-trained males.

Participants: Forty-five resistance-trained males (average age 20.5 years) were matched

based on fat-free mass.[10]

Supplementation: Participants were randomly assigned to one of four groups: placebo, 800

mg/day of methoxyisoflavone, 200 mg/day of ecdysterone, or 1,000 mg/day of a sulfo-

polysaccharide. The supplementation period was eight weeks.[10]

Exercise Protocol: All participants followed a structured resistance training program for the

duration of the study.

Measurements: A comprehensive battery of tests was conducted at baseline, four weeks,

and eight weeks, including:

Body Composition: Assessed using dual-energy x-ray absorptiometry (DEXA).[11]

Muscular Strength: 1-repetition maximum (1RM) for bench press and leg press.[11]

Muscular Endurance: Repetitions to failure at 80% of 1RM for bench press and leg press.

[11]

Anaerobic Power: Wingate cycle ergometer test.[11]

Hormonal and Blood Markers: Fasting blood samples were analyzed for active and free

testosterone, cortisol, urea nitrogen, and creatinine.[10][11]

Quantitative Data Summary
The following tables summarize the key quantitative findings from the Wilborn et al. (2006)

study, which remains the most robust clinical trial on the efficacy of methoxyisoflavone for

anabolic purposes.

Table 1: Body Composition Changes (Wilborn et al., 2006)
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Group
Fat-Free Mass (kg) -
Change from Baseline

Percent Body Fat (%) -
Change from Baseline

Methoxyisoflavone No significant change No significant change

Placebo No significant change No significant change

Table 2: Strength and Power Changes (Wilborn et al., 2006)

Group
Bench Press 1RM
(kg) - Change from
Baseline

Leg Press 1RM (kg)
- Change from
Baseline

Sprint Peak Power
(W) - Change from
Baseline

Methoxyisoflavone No significant change No significant change No significant change

Placebo No significant change No significant change No significant change

Table 3: Hormonal and Catabolic Markers (Wilborn et al., 2006)

Group

Active
Testosterone -
Change from
Baseline

Free Testosterone -
Change from
Baseline

Cortisol - Change
from Baseline

Methoxyisoflavone No significant change No significant change No significant change

Placebo No significant change No significant change No significant change

The results from this study clearly indicated that 800 mg/day of methoxyisoflavone

supplementation for eight weeks had no significant effect on body composition, training

adaptations, or hormonal status in resistance-trained males when compared to a placebo.[10]

[11]

Signaling Pathways and Visualizations
While the exact molecular mechanisms of methoxyisoflavone remain unproven, we can

hypothesize its intended, though unverified, interactions with key anabolic signaling pathways

based on marketing claims.
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Hypothesized Anabolic Signaling Pathway of
Methoxyisoflavone
The following diagram illustrates a hypothetical signaling cascade through which

methoxyisoflavone is purported to exert its anabolic effects. This is based on the claims of

increased protein synthesis and cortisol reduction, integrated into the well-established IGF-

1/Akt/mTOR pathway, a central regulator of muscle hypertrophy.[12][13][14]
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Caption: Hypothesized anabolic signaling pathway for methoxyisoflavone.

Experimental Workflow for Assessing Anabolic Potential
The diagram below outlines a typical experimental workflow for a robust clinical trial designed

to assess the anabolic potential of a nutritional supplement like methoxyisoflavone.
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Caption: Standard experimental workflow for a clinical trial.

Discussion and Conclusion
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The allure of a non-steroidal anabolic agent has positioned 5-methyl-7-methoxyisoflavone as

a popular supplement in the fitness and bodybuilding communities. However, a thorough

review of the scientific literature reveals a significant lack of evidence to support its purported

anabolic effects in humans. While early animal data and anecdotal reports were promising, the

only well-controlled, peer-reviewed human clinical trial to date found no benefit of

methoxyisoflavone supplementation on muscle mass, strength, or hormonal profiles in

resistance-trained individuals.[10][11][15]

For researchers and drug development professionals, the case of methoxyisoflavone serves as

a critical example of the disparity that can exist between marketing claims and scientific reality.

The hypothesized mechanisms of action, such as influencing the mTOR pathway or reducing

cortisol, are plausible anabolic strategies. However, there is no direct evidence that

methoxyisoflavone effectively modulates these pathways in humans at commonly

recommended dosages.

In conclusion, based on the current body of scientific evidence, 5-methyl-7-
methoxyisoflavone does not appear to possess anabolic potential in humans. Future

research, should it be undertaken, would require robust, well-controlled clinical trials with larger

sample sizes and potentially different dosing strategies to definitively determine if this

compound has any physiological effects. Until such evidence is presented, the claims of its

anabolic efficacy should be viewed with considerable skepticism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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